(Z)-1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE
Overview
Description
(Z)-1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the synthesis of 2-chloro-4-fluorobenzyl chloride, which is then reacted with piperazine to form the piperazino derivative. This intermediate is further reacted with 4-(difluoromethoxy)benzaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe to investigate biological pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on specific molecular targets and pathways involved in various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (Z)-1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-9-(4-fluorobenzyl)-9H-purine
- 2-Chloro-4-fluorobenzoic acid
Uniqueness
Compared to similar compounds, (Z)-1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct properties, making it valuable for various scientific research applications.
Properties
IUPAC Name |
(Z)-1-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N2O2/c22-19-13-17(23)5-4-16(19)14-26-9-11-27(12-10-26)20(28)8-3-15-1-6-18(7-2-15)29-21(24)25/h1-8,13,21H,9-12,14H2/b8-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQDLNMZCBHQJO-BAQGIRSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)C=CC3=CC=C(C=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)/C=C\C3=CC=C(C=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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